Ethyl 6-methylquinazoline-2-carboxylate
Description
Ethyl 6-methylquinazoline-2-carboxylate (CAS 1159976-37-0) is a heterocyclic compound featuring a quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Its molecular formula is C₁₂H₁₂N₂O₂, with an ethyl ester group at position 2 and a methyl substituent at position 6 (Figure 1). These functional groups confer distinct physicochemical properties, including moderate solubility in organic solvents and reactivity amenable to further derivatization .
The compound is synthesized via condensation reactions of appropriate precursors, though detailed synthetic protocols are proprietary or undisclosed in public literature.
Properties
IUPAC Name |
ethyl 6-methylquinazoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-13-7-9-6-8(2)4-5-10(9)14-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFIWISFAUSWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=C(C=CC2=N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671241 | |
| Record name | Ethyl 6-methylquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-37-0 | |
| Record name | Ethyl 6-methyl-2-quinazolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159976-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-methylquinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Ethyl 6-methylquinazoline-2-carboxylate, we compare it with analogous heterocyclic esters, focusing on structural motifs, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The ethyl ester group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) compared to methyl esters (e.g., Methyl 6-methylbenzo[d]thiazole-2-carboxylate) .
- Reactivity : Chlorinated analogs (e.g., Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas methyl groups stabilize against oxidation .
Pharmacological Activity
- Quinazoline Derivatives : this compound’s core aligns with kinase inhibitors (e.g., Gefitinib analogs), though specific activity data remain proprietary .
- Imidazo-pyridazines : Chlorinated variants show herbicidal activity, attributed to interference with plant enzyme systems .
- Benzothiazoles : Methyl 6-methylbenzo[d]thiazole-2-carboxylate demonstrates antiviral activity against RNA viruses, linked to thiazole’s ability to mimic nucleobases .
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